5-Iodovanillin oxime

説明

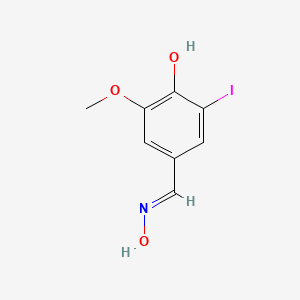

5-Iodovanillin oxime is a derivative of 5-iodovanillin (C₈H₇IO₃), a halogenated aromatic aldehyde synthesized via iodination of vanillin. The oxime is formed by replacing the aldehyde group (-CHO) with an oxime functional group (-C=N-OH), yielding a molecular formula of C₈H₈INO₃ (molecular weight: 293.06 g/mol) . The iodinated structure enhances electrophilicity and stability, making it relevant in medicinal chemistry and material science.

特性

CAS番号 |

73664-55-8 |

|---|---|

分子式 |

C8H8INO3 |

分子量 |

293.06g/mol |

IUPAC名 |

4-[(E)-hydroxyiminomethyl]-2-iodo-6-methoxyphenol |

InChI |

InChI=1S/C8H8INO3/c1-13-7-3-5(4-10-12)2-6(9)8(7)11/h2-4,11-12H,1H3/b10-4+ |

InChIキー |

KYZYXSBHGCSDOF-ONNFQVAWSA-N |

SMILES |

COC1=C(C(=CC(=C1)C=NO)I)O |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Comparisons

- 5-Iodovanillin Oxime : Features an iodinated aromatic ring and oxime group, enabling hydrogen bonding and halogen interactions.

- Naringin-Derived Oxime (Compound 2a): A flavonoid oxime with demonstrated MIC = 62.5 µg/mL (antibacterial) and IC₅₀ = 3.7 µg/mL (antioxidant), outperforming other hydrazones and oximes in its class .

- Di(1H-tetrazol-5-yl) Methanone Oxime: A heterocyclic oxime with high thermal stability (decomposition at 288.7°C) due to extensive hydrogen bonding .

- 4-Methylpentan-2-one Oxime : An aliphatic oxime classified as Acute Tox. 4 (harmful if swallowed) and irritant, highlighting structural dependence of toxicity .

Physicochemical Properties

Q & A

Q. How can structure-activity relationship (SAR) studies be designed to correlate this compound modifications with biological activity?

- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains). Test in high-throughput assays (e.g., enzyme inhibition, cytotoxicity). Use multivariate analysis (PCA or PLS) to identify critical descriptors (e.g., logP, H-bond donors). Validate findings with molecular docking against target proteins .

Tables for Quick Reference

Q. Table 1. Key Synthetic Conditions for this compound Derivatives

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Iodination | I₂, HNO₃, 0–5°C | 60–75% | |

| Methyl Ether Cleavage | AlCl₃, pyridine, 60°C | 85–90% | |

| O-Alkylation | Methyl iodide, DBU/DMF, 80°C | 70–80% |

Q. Table 2. Analytical Techniques for Purity and Structure Validation

| Technique | Application | Critical Parameters |

|---|---|---|

| LC/MS | Quantify oxime metabolites | Column: C18, gradient elution |

| ¹H NMR | Confirm regioselective modifications | Solvent: CDCl₃, 400 MHz |

| HRMS | Identify trace impurities | Resolution: >30,000 FWHM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。